[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium
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Overview
Description
C-1027 Aromatized Chromophore is a potent antitumor antibiotic derived from the bacterium Streptomyces globisporus. It is known for its unique structure, which includes a nine-membered enediyne core responsible for its significant biological activity. Unlike other enediynes, C-1027 does not require an external trigger to initiate its cytotoxic effects, making it a highly effective compound in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-1027 Aromatized Chromophore involves a complex series of reactions, including the formation of the enediyne coreKey steps include cyclization reactions and the use of specific catalysts to ensure the correct stereochemistry .
Industrial Production Methods: Industrial production of C-1027 involves fermentation processes using Streptomyces globisporus. The bacterium is cultured under controlled conditions to maximize the yield of the chromophore. Post-fermentation, the compound is extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: C-1027 Aromatized Chromophore undergoes several types of chemical reactions, including:
Oxidation: The enediyne core can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can modify the chromophore’s structure, affecting its biological activity.
Substitution: Substitution reactions can occur at various positions on the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of the chromophore, each with distinct biological activities .
Scientific Research Applications
C-1027 Aromatized Chromophore has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enediyne chemistry and reaction mechanisms.
Biology: Investigated for its ability to induce DNA damage and its potential as a tool for studying DNA repair mechanisms.
Medicine: Explored as a potential anticancer agent due to its ability to induce DNA double-strand breaks.
Mechanism of Action
The mechanism of action of C-1027 Aromatized Chromophore involves the generation of reactive oxygen species (ROS) and the formation of DNA double-strand breaks. The enediyne core undergoes a cycloaromatization reaction, producing a diradical species that cleaves DNA. This leads to apoptosis in cancer cells. The chromophore targets DNA directly, intercalating between base pairs and causing strand breaks .
Comparison with Similar Compounds
C-1027 Aromatized Chromophore is unique among enediynes due to its lack of a triggering mechanism. Similar compounds include:
Neocarzinostatin: Another enediyne with a triggering mechanism that requires activation.
Calicheamicin: Known for its potent DNA-cleaving ability but requires activation by thiol groups.
Dynemicin: An enediyne with a similar mechanism of action but different structural features.
C-1027 stands out due to its ability to induce DNA damage without the need for external activation, making it a highly effective and unique compound in the field of anticancer research .
Properties
Molecular Formula |
C43H45ClN3O13+ |
---|---|
Molecular Weight |
847.3 g/mol |
IUPAC Name |
[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium |
InChI |
InChI=1S/C43H44ClN3O13/c1-19-39(52)46-33-25(15-22(54-6)16-30(33)56-19)40(53)57-31-18-55-32(49)17-28(45)21-13-27(44)36(29(48)14-21)58-38-23-10-9-20(31)12-24(23)26-8-7-11-43(26,38)60-41-35(51)34(50)37(47(4)5)42(2,3)59-41/h7-16,28,31,34-35,37-38,41,48,50-51H,1,17-18,45H2,2-6H3,(H,46,52)/p+1/t28-,31-,34-,35+,37-,38+,41-,43+/m0/s1 |
InChI Key |
SAWXMTQYIIZWNU-RGEBLUSTSA-O |
Isomeric SMILES |
CC1([C@H]([C@H]([C@H]([C@@H](O1)O[C@]23C=CC=C2C4=C5[C@H]3OC6=C(C=C(C=C6Cl)[C@H](CC(=O)OC[C@@H](C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)[NH3+])O)O)O)N(C)C)C |
Canonical SMILES |
CC1(C(C(C(C(O1)OC23C=CC=C2C4=C5C3OC6=C(C=C(C=C6Cl)C(CC(=O)OCC(C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)[NH3+])O)O)O)N(C)C)C |
Origin of Product |
United States |
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